molecular formula C12H12BrNO4S B5727349 [(5-Bromo-2-methoxyphenyl)sulfonyl](2-furylmethyl)amine

[(5-Bromo-2-methoxyphenyl)sulfonyl](2-furylmethyl)amine

Cat. No.: B5727349
M. Wt: 346.20 g/mol
InChI Key: LILVWCMXCHFXMB-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxyphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a brominated methoxyphenyl ring and a furylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methoxyphenyl)sulfonylamine typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-furylmethylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxyphenyl)sulfonylamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.

    Oxidation Reactions: Products include sulfoxides or sulfones.

    Coupling Reactions: Products include biaryl compounds or other complex structures.

Scientific Research Applications

(5-Bromo-2-methoxyphenyl)sulfonylamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers or coatings, with specific properties.

    Biological Studies: It can be used as a probe or reagent in biological assays to study enzyme activity or protein interactions.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for research purposes.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxyphenyl)sulfonylamine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition. The brominated phenyl ring and furylmethyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

(5-Bromo-2-methoxyphenyl)sulfonylamine can be compared with other sulfonamide compounds, such as:

    (5-Bromo-2-methoxyphenyl)sulfonylamine: Similar structure but with a thienyl group instead of a furyl group.

    (5-Chloro-2-methoxyphenyl)sulfonylamine: Similar structure but with a chlorine atom instead of a bromine atom.

    (5-Bromo-2-methoxyphenyl)sulfonylamine: Similar structure but with a pyridyl group instead of a furyl group.

The uniqueness of (5-Bromo-2-methoxyphenyl)sulfonylamine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO4S/c1-17-11-5-4-9(13)7-12(11)19(15,16)14-8-10-3-2-6-18-10/h2-7,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILVWCMXCHFXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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